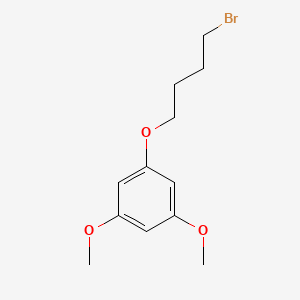

1-(4-Bromobutoxy)-3,5-dimethoxybenzene

Descripción

1-(4-Bromobutoxy)-3,5-dimethoxybenzene (C₁₂H₁₇BrO₃, MW 289.17) is a brominated aromatic ether featuring a 4-bromobutoxy chain attached to a 3,5-dimethoxy-substituted benzene ring. Its structure combines electron-donating methoxy groups with a brominated alkyl chain, enabling diverse reactivity in nucleophilic substitutions and cross-coupling reactions.

Propiedades

Fórmula molecular |

C12H17BrO3 |

|---|---|

Peso molecular |

289.16 g/mol |

Nombre IUPAC |

1-(4-bromobutoxy)-3,5-dimethoxybenzene |

InChI |

InChI=1S/C12H17BrO3/c1-14-10-7-11(15-2)9-12(8-10)16-6-4-3-5-13/h7-9H,3-6H2,1-2H3 |

Clave InChI |

VQPQFBNLJMIGBI-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=CC(=C1)OCCCCBr)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobutoxy)-3,5-dimethoxybenzene typically involves the reaction of 3,5-dimethoxyphenol with 1,4-dibromobutane. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction conditions usually involve heating the mixture to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 1-(4-Bromobutoxy)-3,5-dimethoxybenzene follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Bromobutoxy)-3,5-dimethoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The phenoxy group can undergo reduction reactions to form corresponding phenols.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products

Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include phenols and corresponding alcohols.

Aplicaciones Científicas De Investigación

1-(4-Bromobutoxy)-3,5-dimethoxybenzene has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicinal Chemistry: It serves as a precursor in the synthesis of potential pharmaceutical agents.

Material Science: The compound is used in the development of novel polymers and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-(4-Bromobutoxy)-3,5-dimethoxybenzene involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The methoxy groups can undergo oxidation or reduction, altering the electronic properties of the phenoxy ring and influencing its reactivity.

Comparación Con Compuestos Similares

Alkoxy vs. Bromoalkoxy Derivatives

1-(But-3-en-1-yloxy)-3,5-dimethoxybenzene (C₁₂H₁₆O₃, MW 208.25):

- Structure : Features a butenyloxy chain instead of bromobutoxy.

- Synthesis: Synthesized via nucleophilic substitution between 3,5-dimethoxyphenol and 4-bromo-1-butene (55% yield) .

- Properties : Melting point 104.9–106.3°C, characterized by NMR and HRMS.

- Key Difference : The absence of bromine limits its utility in further alkylation or coupling reactions compared to the bromobutoxy analog.

1-(4-Bromobutoxy)-3,5-dimethoxybenzene :

- Reactivity : The bromine atom enables SN2 reactions or elimination pathways, making it a versatile intermediate for introducing longer alkyl chains or aryl groups.

Halogen Position and Type Variations

1-(4-Bromobutoxy)-2-fluorobenzene (C₁₀H₁₂BrFO, MW 247.10) and 1-(4-Bromobutoxy)-4-fluorobenzene :

Alkyl Chain Length Variations

1-Hexyl-3,5-dimethoxybenzene (C₁₄H₂₂O₂, MW 222.32):

- Structure : A hexyl chain replaces the bromobutoxy group.

- Synthesis : Produced via hydrogenation of alkenes (91% yield) using Pd/C catalysis .

- Properties : Increased hydrophobicity due to the longer alkyl chain, enhancing membrane permeability in biological systems.

1-(Bromomethyl)-3,5-dimethoxybenzene (C₉H₁₁BrO₂, MW 231.09):

Methoxy-Substituted Aromatic Systems in Drug Development

Compounds with 3,5-dimethoxybenzene cores are critical in FDA-approved FGFR inhibitors (e.g., futibatinib). The methoxy groups enhance selectivity and binding to kinase active sites .

Data Table: Key Properties of Compared Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.